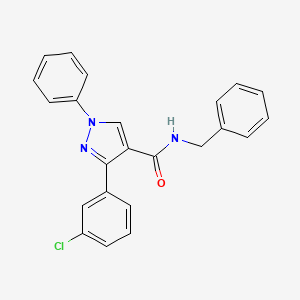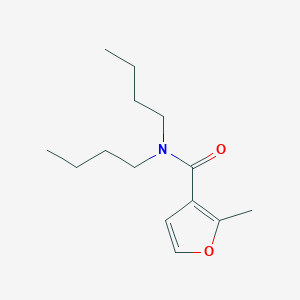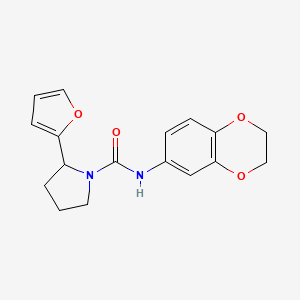
N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Overview
Description
N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, also known as BCPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCPA belongs to the pyrazole family of compounds, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in the body. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to bind to the cannabinoid receptor 1 (CB1), a G protein-coupled receptor that is involved in various physiological processes, such as pain sensation, appetite regulation, and mood modulation. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide acts as a CB1 receptor antagonist, blocking the effects of endogenous cannabinoids, such as anandamide, and exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide depend on its interaction with the CB1 receptor. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain, without producing the psychoactive effects of THC. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential use as an anti-obesity drug. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury, by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its high potency and selectivity for the CB1 receptor, its low toxicity and side effects, and its ease of synthesis and purification. The limitations of using N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments include its limited solubility in aqueous solutions, its poor bioavailability and pharmacokinetic properties, and its potential off-target effects on other molecular targets.
Future Directions
The future directions for research on N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide include the development of more potent and selective CB1 receptor antagonists, the optimization of its pharmacological properties, and the exploration of its potential applications in other fields, such as immunology and infectious diseases. The use of N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide in combination with other drugs or therapies may also be explored for enhanced efficacy and reduced side effects. Finally, the development of new methods for the delivery of N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide to the brain and other target tissues may facilitate its clinical translation.
Scientific Research Applications
N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in various fields, such as cancer research, neuroscience, and drug discovery. In cancer research, N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and neurotoxicity. In drug discovery, N-benzyl-3-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
properties
IUPAC Name |
N-benzyl-3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c24-19-11-7-10-18(14-19)22-21(16-27(26-22)20-12-5-2-6-13-20)23(28)25-15-17-8-3-1-4-9-17/h1-14,16H,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNCXQGOFRRUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3-chlorophenyl)-1-phenylpyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-oxo-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4750429.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B4750433.png)
![N-({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B4750437.png)
![2-{5-[(2-naphthyloxy)methyl]-2-furoyl}-N-propylhydrazinecarboxamide](/img/structure/B4750439.png)
![4-methoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B4750449.png)
![N-(3-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4750453.png)
![3-(5-bromo-2-methoxyphenyl)-N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B4750457.png)
![N-(2-hydroxyethyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B4750459.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-nitrophenyl)acrylamide](/img/structure/B4750467.png)

![2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4750471.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-methyl-1-piperidinyl)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]acetamide](/img/structure/B4750474.png)
![2-{[5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4750491.png)
